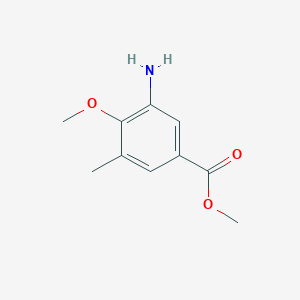
Methyl 3-amino-4-methoxy-5-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-methoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-4-methoxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-4-methoxy-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-amino-4-methoxy-5-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-4-methoxybenzoate
- Methyl 4-amino-3-methoxybenzoate
- Methyl 3-amino-4-methylbenzoate
Uniqueness
Methyl 3-amino-4-methoxy-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxy group on the benzene ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
methyl 3-amino-4-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2/h4-5H,11H2,1-3H3 |
InChI-Schlüssel |
CPTGVWUZDBMUNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



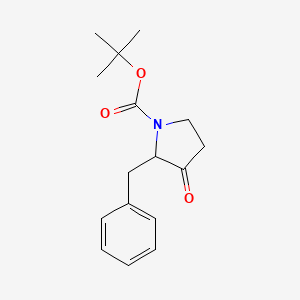
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
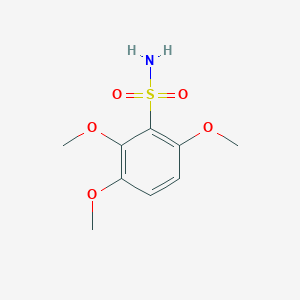
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
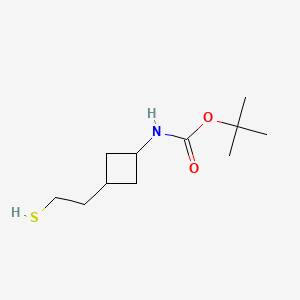
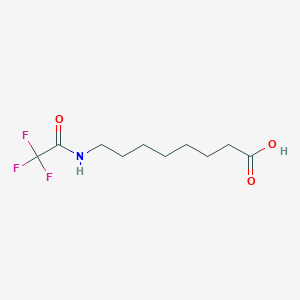
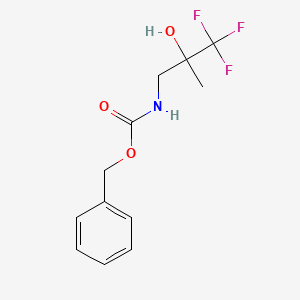
![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)
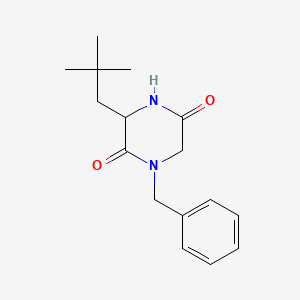
![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)
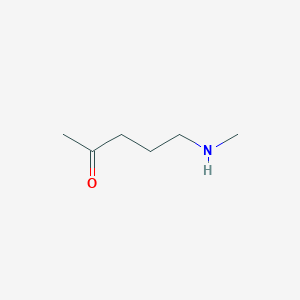
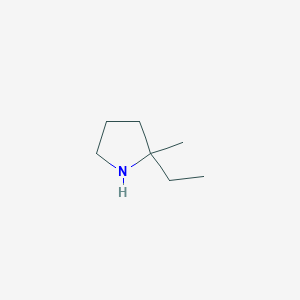
![2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)
